molecular formula C20H16Cl2N2OS2 B2809526 3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877619-01-7

3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2809526
CAS No.: 877619-01-7
M. Wt: 435.38
InChI Key: LDFQAYKJDNZUBZ-UHFFFAOYSA-N
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Description

Its structure features:

  • A 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core, providing partial saturation that enhances conformational flexibility.
  • A 3-benzyl group at position 3, contributing to hydrophobic interactions.
  • A 2-((3,4-dichlorobenzyl)thio) substituent at position 2, introducing strong electron-withdrawing effects and lipophilicity due to chlorine atoms.

Synthesis likely follows methods analogous to those in , involving microwave-assisted phosphorylation and subsequent functionalization . While direct yield data for this compound are unavailable, structural analogs (e.g., ) suggest yields ranging from 36% to 82%, depending on substituents and reaction conditions .

Properties

IUPAC Name

3-benzyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2OS2/c21-15-7-6-14(10-16(15)22)12-27-20-23-17-8-9-26-18(17)19(25)24(20)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFQAYKJDNZUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Thienopyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl and Dichlorobenzyl Groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and dichlorobenzyl halides, respectively.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidinone core, potentially converting it to an alcohol.

    Substitution: The benzyl and dichlorobenzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl and dichlorobenzyl derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with thieno-pyrimidine structures exhibit significant anticancer activity. The target compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, derivatives of thieno-pyrimidines have shown effectiveness against various cancers due to their ability to interfere with cell cycle progression and promote programmed cell death .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar thieno-pyrimidine derivatives have been reported to exhibit antibacterial and antifungal activities. These effects are attributed to their ability to disrupt microbial cell walls or inhibit essential metabolic pathways within microorganisms .

Neuroprotective Effects

Emerging studies suggest that thieno-pyrimidine derivatives may have neuroprotective properties. The modulation of neuroinflammation and oxidative stress pathways is critical in neurodegenerative diseases like Alzheimer's and Parkinson's. The target compound could be investigated further for its potential to mitigate neurodegeneration through these mechanisms .

Case Studies

  • Anticancer Activity : A study conducted on a series of thieno-pyrimidine analogs demonstrated that modifications at the benzyl position significantly enhanced cytotoxicity against breast cancer cells. The presence of chlorine substituents was found to increase the compound's lipophilicity, aiding in cellular uptake and efficacy .
  • Antimicrobial Efficacy : Another investigation explored the antimicrobial properties of related thieno-pyrimidines against resistant strains of bacteria. Results showed that these compounds inhibited bacterial growth effectively, suggesting their potential as lead compounds for developing new antibiotics .

Mechanism of Action

The mechanism by which 3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The thioether linkage and the dichlorobenzyl group may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Features Reference
Target Compound 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Partial saturation enhances flexibility
1b () thieno[3,2-d]pyrimidin-4(3H)-one Fully aromatic core; planar structure
4 () 6,7-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Saturation with a thioxo group at position 2
Tetrahydrobenzo[4,5]thieno derivatives () Benzothieno[2,3-d]pyrimidin-4(3H)-one Fused benzo ring increases steric bulk

Key Insights :

  • Fused benzo rings () introduce steric hindrance, which may limit binding to flat enzymatic pockets .

Substituent Effects

Compound Name Substituents (Position) Electronic/Lipophilic Profile Biological Implications Reference
Target Compound 2-((3,4-Dichlorobenzyl)thio), 3-benzyl High lipophilicity (Cl groups) Enhanced membrane permeability
1b () 3-(3-Hydroxybenzyl), 6-(3-hydroxyphenyl) Polar (OH groups) Improved solubility
4 () 3-(3,5-Dimethoxybenzyl), 2-thioxo Moderate lipophilicity (OMe groups) Balanced solubility/bioavailability
Compound 2-((3-Trifluoromethylbenzyl)thio) Strong electron-withdrawing (CF3) Metabolic stability

Key Insights :

  • The 3,4-dichlorobenzylthio group in the target compound increases lipophilicity (ClogP ~4.5 estimated), favoring blood-brain barrier penetration compared to polar analogs like 1b .
  • Trifluoromethyl substituents () offer superior metabolic stability due to resistance to oxidative degradation .
  • Hydroxy groups () enhance aqueous solubility but may reduce passive diffusion .

Key Insights :

  • Microwave-assisted synthesis () reduces reaction time (20 min vs. 24 h in ) .
  • BF3·SMe2-mediated alkylation () achieves higher yields (82%) than traditional reflux methods .

Research Findings and Implications

  • Lipophilicity vs.
  • Metabolic Stability : Chlorine substituents may confer moderate stability, though trifluoromethyl analogs () are likely more resistant to hepatic metabolism .
  • Synthetic Scalability : Microwave methods () are preferable for rapid synthesis, but yields may require optimization compared to cyclocondensation routes () .

Biological Activity

The compound 3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of thiopyrimidine derivatives with benzyl halides. The general method includes:

  • Preparation of Thiopyrimidine : A thiourea is reacted with appropriate aldehydes and ketones in the presence of a base.
  • Substitution Reaction : The synthesized thiopyrimidine is treated with benzyl halides to introduce the benzylthio group.

This synthetic route allows for modifications that can enhance the biological activity of the resulting compounds.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various synthesized compounds were evaluated against multi-resistant strains of Escherichia coli and Staphylococcus aureus. Compounds showed MIC values ranging from 50 μg/mL to 200 μg/mL, indicating moderate to high antibacterial efficacy .

Anticancer Activity

The anticancer potential of thieno[3,2-d]pyrimidine derivatives has also been investigated:

  • Cell Line Studies : In vitro studies on cancer cell lines such as HeLa and MDA-MB-231 revealed that certain derivatives induced apoptosis and inhibited cell proliferation effectively. For example, specific derivatives exhibited IC50 values lower than 1 µM against HeLa cells .

The biological activity of these compounds is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and bacterial resistance mechanisms. For instance, docking studies indicated strong binding affinity to active sites of target proteins .

Case Studies

  • Antibacterial Efficacy : A study evaluating a series of thieno[3,2-d]pyrimidine derivatives found that modifications at the benzyl position significantly impacted antibacterial activity. The most potent compound showed an MIC value comparable to standard antibiotics .
  • Antitumor Activity : A derivative was tested against several cancer cell lines and demonstrated significant cytotoxicity with a mechanism involving apoptosis induction through caspase activation . The compound's structure was optimized to enhance its interaction with cellular targets.

Data Table

Below is a summary table outlining key biological activities and corresponding MIC/IC50 values for selected derivatives:

Compound NameBiological ActivityMIC/IC50 (µM)Target Organism/Cell Line
Compound AAntibacterial50E. coli, S. aureus
Compound BAnticancer<1HeLa
Compound CAnticancer0.37MDA-MB-231

Q & A

Q. How to validate target engagement in cellular models?

  • Methodology :
  • CETSA (Cellular Thermal Shift Assay) : Monitor protein thermal stability shifts post-treatment .
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-deleted cell lines .

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